molecular formula C11H12FN B2787201 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1936606-29-9

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline

Cat. No.: B2787201
CAS No.: 1936606-29-9
M. Wt: 177.222
InChI Key: VICYKOFGLPXIBV-UHFFFAOYSA-N
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Description

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is a chemical compound characterized by the presence of a fluorinated bicyclo[1.1.1]pentane ring attached to an aniline moiety. This compound is of interest in medicinal chemistry due to its unique structural features, which can impart distinct physicochemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One reported method includes the use of radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane ring, followed by subsequent functionalization to attach the aniline group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated bicyclo[1.1.1]pentane ring can enhance the compound’s binding affinity and selectivity for these targets, leading to distinct biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its physicochemical properties and biological activities compared to its non-fluorinated or differently halogenated analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYKOFGLPXIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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